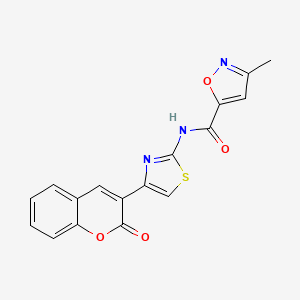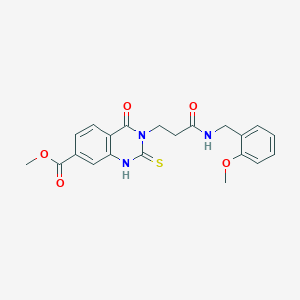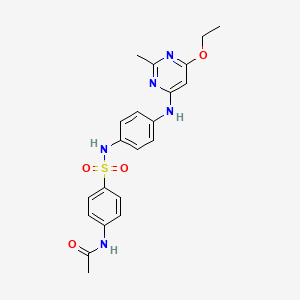![molecular formula C7H5BrClN3O B2686862 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 2248414-67-5](/img/structure/B2686862.png)
3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H4BrN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,8H .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction is particularly suitable for the elegant synthesis of biologically active molecules and natural products .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.02 . The storage temperature is 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis
The synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides and their biological activities have been a subject of investigation, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives. Techniques such as glycosylation, conventional functional group transformation, and specific reactions for generating nucleoside analogs have been developed. These methods underscore the synthetic flexibility and the potential to tailor these compounds for various scientific applications (Cottam et al., 1984).
Efficient access to 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, involving SNAr and Suzuki Cross-Coupling Reactions, has been reported. This synthesis approach facilitates the creation of a diverse library of compounds, highlighting the structural diversity achievable within this chemical framework (Jismy et al., 2020).
The influence of bulky and halogen substituents on the crystal packing of pyrazolo[1,5-a]pyrimidines has been studied through X-ray diffractometry. This research provides valuable insights into how substituent variations can affect molecular interactions and stability, essential for designing compounds with desired physical and chemical properties (Frizzo et al., 2011).
Biological Evaluations and Applications
Various derivatives of pyrazolo[1,5-a]pyrimidin-7-ol have been synthesized and tested for their biological activities. Notably, compounds have been evaluated for antiviral, antitumor, and antimicrobial activities, showcasing their potential in therapeutic applications. For instance, certain 3-substituted allopurinol nucleosides demonstrated significant activity against viruses and leukemia, suggesting their utility in developing novel antiviral and anticancer agents (Cottam et al., 1984).
Moreover, the antifungal abilities of pyrazolo[1,5-a]pyrimidines derivatives have been investigated, revealing that specific compounds exhibit promising antifungal properties against various phytopathogenic fungi. This highlights the potential of these compounds in agricultural applications and the development of new antifungal agents (Zhang et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-bromo-5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O/c8-5-3-10-12-6(13)1-4(2-9)11-7(5)12/h1,3,10H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDAZHWWBBNQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)
![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)
![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)
![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)



![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)